molecular formula C20H27F2N5O4S B610017 PF-06873600 CAS No. 2185857-97-8

PF-06873600

カタログ番号 B610017
CAS番号: 2185857-97-8
分子量: 471.5238
InChIキー: QIEKHLDZKRQLLN-FOIQADDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ebvaciclib is an orally bioavailable, cyclin-dependent kinase (CDK) inhibitor, with potential antineoplastic activity . It selectively targets, binds to, and inhibits the activity of CDKs . It is currently under investigation for use in HR+ HER2- Metastatic Breast Cancer, Ovarian Cancer, Fallopian Tube Cancer, Primary Peritoneal Cancer, Triple Negative Breast Cancer, and Male Breast Cancer .


Chemical Reactions Analysis

CDK inhibitors like Ebvaciclib are extensively metabolized by cytochrome P450 3A4 . They exhibit a large inter-individual variability in exposure, and their brain penetration is limited by efflux transporters .

科学的研究の応用

がん治療

PF-06873600は、選択的で経口バイオアベイラビリティの高いサイクリン依存性キナーゼ(CDK)阻害剤です {svg_1}. This compoundは、がん治療の候補として特定されており、第1相臨床試験に進んでいます {svg_2} {svg_3}. This compoundは、強力な前臨床的抗腫瘍活性を示します {svg_4}.

細胞周期制御

This compoundは、CDK2/4/6阻害剤です {svg_5}. CDK4/6複合体は、細胞周期の細胞成長(G1)からDNA合成(S)期への移行時にチェックポイントとして機能します {svg_6}. CDK4/6複合体の脱制御や過剰発現は、異常な細胞増殖と癌の発生を引き起こします {svg_7}.

乳がん治療

This compoundは、転移性ER+乳癌の増殖を抑制する可能性について、高度な臨床試験で評価されています {svg_8}. This compoundと抗エストロゲン療法の併用は、in vitro乳癌パネルで評価されています {svg_9}.

治療抵抗克服

前臨床的および臨床的状況において、がん遺伝子MYCの活性化は、CDK2の活性化に収束するCDK4/6阻害剤耐性を引き起こす可能性があります {svg_10}. This compoundは、CDK2/4/6阻害剤であり、これらのメカニズムを軽減するために開発されました {svg_11}.

薬物動態と薬力学

This compoundは、個体間で暴露量の変動が大きいです {svg_12}. This compoundは、シトクロムP450 3A4によって広く代謝され、脳への移行は排出トランスポーターによって制限されます {svg_13}. 暴露量が高いと、好中球減少症のリスクが高まります {svg_14}.

がん治療の潜在的標的

EBウイルス(EBV)関連胃がん(EBV-GC)は、胃がんの約10%を占めています {svg_15}. EBV-GCは、がん治療の潜在的標的となる可能性のある独自の遺伝的およびエピジェネティックな特徴を持つため、近年注目されています {svg_16}.

作用機序

PF-06873600, also known as Ebvaciclib, is a novel compound that has been developed for its potential antineoplastic activity . This article will delve into the various aspects of its mechanism of action.

Target of Action

This compound is a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in cell cycle regulation, and their dysregulation is often associated with the development and progression of cancer .

Mode of Action

Upon administration, Ebvaciclib selectively targets, binds to, and inhibits the activity of CDK2/4/6 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of CDK2/4/6, which in turn disrupts the cell cycle . This disruption can lead to the induction of apoptosis, thereby inhibiting tumor cell proliferation . Furthermore, this compound has been found to preferentially inhibit models activated by the oncogene MYC .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The impact of these properties on the bioavailability of this compound is currently under investigation .

Result of Action

The primary result of this compound’s action is the inhibition of tumor cell proliferation . By causing cell cycle arrest and inducing apoptosis, the compound can effectively inhibit the growth of tumor cells . It exhibits robust anti-tumor activity in preclinical models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound is being evaluated in clinical trials, which should provide more insights into its performance in different environments .

特性

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2185857-97-8
Record name Ebvaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBVACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: While several CDK4/6 inhibitors are available, PF-06873600 distinguishes itself by simultaneously inhibiting CDK2 alongside CDK4/6. This broader inhibitory profile targets a critical vulnerability observed in tumors resistant to existing CDK4/6 inhibitors – the compensatory upregulation of CDK2 activity.

A: this compound binds to and inhibits the activity of CDK2/4/6 kinases. These kinases play a crucial role in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the G1 phase, ultimately hindering tumor cell proliferation. Studies indicate that this compound effectively inhibits Rb1 hyperphosphorylation, a key downstream event mediated by CDK2/4/6, further suppressing tumor growth.

A: Preclinical studies have demonstrated promising antitumor activity of this compound, even in models resistant to first-generation CDK4/6 inhibitors. For instance, in breast cancer models with acquired resistance to palbociclib, this compound effectively suppressed tumor growth by targeting both CDK2 and CDK4/6.

A: Research suggests that tumors with an intact RB1 pathway, a key regulator of the cell cycle often disrupted in cancer, may be more sensitive to this compound. Conversely, RB1-deficient models have shown resistance to CDK inhibitors, including this compound. This finding highlights the potential of RB1 status as a predictive biomarker for patient selection in clinical trials.

A: this compound has progressed to Phase 1/2a clinical trials in patients with advanced solid tumors, including breast and ovarian cancer. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a single agent and in combination with endocrine therapy.

A: Combining this compound with endocrine therapy, such as letrozole or fulvestrant, has demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with hormone receptor-positive (HR+) breast cancer. This combination may provide a new therapeutic strategy for patients with HR+ breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitor treatment.

A: While specific structural data for this compound is limited, research utilizing structure-based drug design and Free-Wilson analysis was crucial in optimizing its structure for potent and selective CDK2/4/6 inhibition. Molecular dynamics simulations were also employed to understand and enhance selectivity against CDK9, mitigating potential off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。